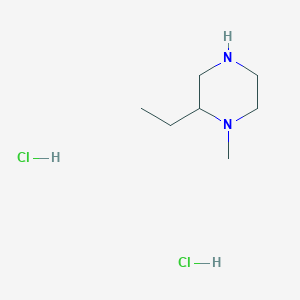

2-Ethyl-1-methylpiperazine dihydrochloride

Description

Significance of Piperazine (B1678402) Scaffolds in Modern Organic Synthesis

The piperazine scaffold is a privileged structure in medicinal chemistry and materials science. nih.govwikipedia.org Its unique physicochemical properties, including its basicity and potential for hydrogen bonding, make it a valuable building block in the design of new molecules. nih.gov The two nitrogen atoms of the piperazine ring provide reactive sites for various chemical transformations, enabling the synthesis of complex molecular architectures. rsc.org Piperazine derivatives have been investigated for a multitude of purposes, including as radioprotective agents and in the development of novel materials. nih.gov

Research Context of 2-Ethyl-1-methylpiperazine (B1291341) Dihydrochloride (B599025) within Chemical Science

2-Ethyl-1-methylpiperazine dihydrochloride is a specific derivative of piperazine that has garnered interest within the research community. As a substituted piperazine, it is studied for its potential utility as a building block in the synthesis of more complex molecules. Its structure, featuring both an ethyl and a methyl group on the nitrogen and carbon atoms of the piperazine ring respectively, presents a unique combination of steric and electronic properties that can influence its reactivity and the characteristics of its downstream products. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings. The compound is commercially available in both its racemic and enantiomerically pure forms, such as (R)-2-Ethyl-1-methylpiperazine dihydrochloride and (S)-2-Ethyl-1-methylpiperazine dihydrochloride, indicating its relevance in stereospecific synthesis and research. sigmaaldrich.combldpharm.com

Scope and Objectives for Comprehensive Academic Inquiry

A thorough academic investigation of this compound encompasses several key areas. These include the development of efficient and stereoselective synthetic routes, comprehensive characterization of its chemical and physical properties, and exploration of its reactivity in various chemical transformations. Detailed spectroscopic analysis is crucial for confirming its structure and purity. Furthermore, research aims to understand how the specific substitution pattern of this molecule influences its behavior in chemical reactions and its potential applications as a precursor in the synthesis of novel compounds.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H18Cl2N2 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

2-ethyl-1-methylpiperazine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H |

InChI Key |

NFSYLRGPJQKESC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCN1C.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 1 Methylpiperazine Dihydrochloride

Stereoselective Synthesis Approaches for Chiral Forms

Achieving the desired single enantiomer of 2-Ethyl-1-methylpiperazine (B1291341), for instance, the (R)- or (S)-form, is critical for its potential applications. Stereoselective synthesis, which selectively produces one stereoisomer over others, is paramount. This is accomplished through enantioselective and diastereoselective approaches.

Enantioselective synthesis aims to create a specific enantiomer from a prochiral substrate. This is often achieved by using either a chiral auxiliary—a molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction—or a chiral catalyst. sigmaaldrich.com

One established strategy involves the use of chiral auxiliaries derived from readily available chiral pool materials, such as (R)-phenylglycinol. rsc.org For example, a precursor amine can be condensed with a chiral auxiliary to form an intermediate, such as an α-amino sulfinylimine, which then undergoes a diastereoselective addition of an ethyl group. Subsequent removal of the auxiliary reveals the enantiomerically enriched 2-ethylpiperazine (B87285) core. rsc.org

Catalytic strategies offer a more atom-economical approach. Asymmetric synthesis can be driven by chiral metal complexes or organocatalysts. For instance, iridium-based photocatalysts have been used for the synthesis of 2-substituted piperazines. nih.gov Similarly, photoredox catalysis, employing either iridium complexes or purely organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN), can facilitate decarboxylative cyclizations to form C2-substituted piperazines under mild conditions. mdpi.comorganic-chemistry.org These methods can be adapted to introduce the ethyl group enantioselectively.

Table 1: Illustrative Enantioselective Methods for C2-Alkylation of Piperazine (B1678402) Precursors

| Method | Chiral Influence | Typical Reagents/Catalysts | Potential Outcome for 2-Ethylpiperazine Synthesis |

|---|---|---|---|

| Chiral Auxiliary | (R)-phenylglycinol | Condensation with precursor, Grignard reagent (e.g., EtMgBr), acid cleavage | High diastereomeric excess (de) in the key addition step, leading to high enantiomeric excess (ee) in the final product. rsc.org |

| Photoredox Catalysis | Chiral Ligand on Iridium Catalyst | [Ir(ppy)₂(dtbpy)]PF₆, ethyl-radical precursor, diamine substrate | Enantioselective cyclization to form the piperazine ring with the C2-ethyl substituent. mdpi.comorganic-chemistry.org |

| Asymmetric Lithiation | (-)-Sparteine or (+)-Sparteine Surrogate | s-BuLi, electrophile (e.g., ethyl iodide) | Direct C-H functionalization of an N-Boc protected piperazine to introduce the ethyl group with good enantioselectivity. mdpi.com |

When a molecule has multiple stereocenters, diastereoselective reactions are required to control their relative configuration. For a compound like 2-Ethyl-1-methylpiperazine, the primary focus is on the stereocenter at the C-2 position. However, in more complex derivatives, controlling multiple centers becomes crucial.

Recent advancements have led to powerful diastereoselective methods for creating C-substituted piperazines. A notable example is the iridium-catalyzed [3+3] cycloaddition of imines. nih.govacs.org This atom-economic process involves the head-to-head coupling of easily prepared imines to form complex C-substituted piperazines with high diastereoselectivity, often yielding a single diastereoisomer under mild conditions. nih.govacs.org Another approach is the manganese-mediated reductive cyclization of imines, which provides a simple and effective route to trans-aryl-substituted piperazines. nih.gov While demonstrated for aryl groups, the principle can be extended to alkyl substituents.

Optimization for configurational control involves screening catalysts, solvents, and reaction temperatures to maximize the diastereomeric ratio (dr). For example, the choice of phosphine (B1218219) ligand in an iridium catalyst or the use of specific N-oxides can significantly enhance both catalytic activity and selectivity. acs.org

Table 2: Diastereoselective Synthesis Strategies for C-Substituted Piperazines

| Strategy | Catalyst/Reagent | Key Transformation | Reported Selectivity (for analogous systems) |

|---|---|---|---|

| Iridium-Catalyzed [3+3] Cycloaddition | [IrCl(cod)(PPh₃)] | Dimerization of imines | Excellent regio- and diastereoselective control, often yielding a single diastereoisomer. nih.govacs.org |

| Manganese-Mediated Reductive Cyclization | Manganese(0) powder, Brønsted acid | Reductive coupling of imines | High diastereoselectivity for trans-isomers in aryl-substituted cases. nih.gov |

| Palladium-Catalyzed Decarboxylative Cyclization | Palladium(0) complex | Coupling of propargyl carbonates with diamines | High regio- and stereochemical control. acs.org |

Development of Efficient and Sustainable Synthetic Pathways

Modern pharmaceutical development places a strong emphasis on creating synthetic routes that are not only efficient but also environmentally benign. This involves applying the principles of green chemistry and leveraging advanced processing technologies like flow chemistry.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itdokumen.pub In piperazine synthesis, this can be achieved in several ways.

One key principle is the use of catalytic rather than stoichiometric reagents. dokumen.pub For instance, employing a heterogeneous catalyst, such as metal ions supported on a polymer resin, allows for easy separation from the reaction mixture and subsequent reuse, which simplifies purification and reduces waste. nih.govmdpi.com Another approach is the use of photoredox catalysis with organic photocatalysts, which avoids the use of potentially toxic and expensive heavy metals. mdpi.com

The choice of solvent is also critical. A simplified procedure for synthesizing monosubstituted piperazines has been developed that uses common solvents like methanol (B129727) or even water, avoiding hazardous chlorinated solvents. nih.gov Furthermore, designing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduces the need for intermediate isolation and purification steps, thereby saving solvents, energy, and time. mdpi.com

Table 3: Comparison of Traditional vs. Green Approaches in Piperazine Synthesis

| Parameter | Traditional Approach (e.g., using protecting groups) | Greener Approach (e.g., protonation/heterogeneous catalysis) |

|---|---|---|

| Number of Steps | Multi-step (protection, alkylation, deprotection). nih.gov | One-pot, one-step synthesis. mdpi.com |

| Reagents | Stoichiometric protecting group reagents (e.g., Boc-anhydride). | Catalytic amounts of reusable heterogeneous catalysts. nih.gov |

| By-products | Significant waste from protection/deprotection steps. | Suppressed formation of by-products; catalyst and piperazine dihydrochloride (B599025) can be recovered and reused. nih.gov |

| Atom Economy | Lower | Higher |

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. nih.gov This technology is well-suited for the synthesis of active pharmaceutical ingredients (APIs), including piperazine derivatives. nih.govacs.org

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org The small reactor volumes enhance heat transfer and improve safety, especially for highly exothermic or hazardous reactions. nih.gov Flow chemistry also enables the seamless integration of multiple synthetic steps, including reaction, workup, and purification, into a single automated process. cam.ac.uk

For piperazine synthesis, flow chemistry has been applied to C-H functionalization reactions and multi-step preparations. mdpi.comnih.gov For example, a photoredox synthesis of C2-functionalized piperazines was successfully transitioned from batch to continuous flow conditions. mdpi.com Microwave-assisted flow reactors have also been developed for the synthesis of monosubstituted piperazines, demonstrating the potential for rapid and efficient production. mdpi.com

Table 4: Batch vs. Flow Synthesis for a Representative Piperazine Functionalization Step

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours. acs.org | Minutes. nih.govacs.org |

| Temperature Control | Less precise, potential for hot spots. | Excellent, leading to fewer side products. nih.gov |

| Scalability | Difficult, requires larger reactors. | Easier, by running the system for a longer time ("scaling out"). nih.gov |

| Safety | Higher risk with large volumes of hazardous reagents. | Improved due to small internal volume. nih.gov |

Precursor-Based Synthesis and Modification Routes

The construction of 2-Ethyl-1-methylpiperazine dihydrochloride can be approached by either building the ring from acyclic precursors with the substituents already in place or by modifying a pre-existing piperazine ring.

A common precursor-based route starts from α-amino acids. For example, a chiral 2-substituted piperazine can be synthesized in four steps from an α-amino acid via an aza-Michael addition. rsc.org To obtain the 2-ethyl derivative, one could start from a precursor like α-aminobutyric acid.

Alternatively, modification of the piperazine core is a versatile strategy. The synthesis can be broken down into two key transformations: the introduction of the ethyl group at the C-2 position and the methylation of the N-1 nitrogen.

C-2 Ethylation: Direct C-H functionalization via photoredox catalysis or asymmetric lithiation offers a modern route to introduce the ethyl group onto an N-protected piperazine. mdpi.com A more classical approach involves the synthesis of a 2-oxopiperazine intermediate, followed by alkylation and subsequent reduction of the amide. rsc.org

N-1 Methylation: Once the C-2 ethyl group is installed, the N-1 nitrogen can be methylated. Standard methods include reductive amination with formaldehyde (B43269) or N-alkylation using a methylating agent like methyl iodide. mdpi.com To ensure selectivity, the other nitrogen is typically protected (e.g., with a Boc group) and deprotected in the final step.

The final step in the synthesis would be the formation of the dihydrochloride salt, which is typically achieved by treating the free base with two equivalents of hydrochloric acid in a suitable solvent like isopropanol (B130326) or ether.

Table 5: Precursor and Modification Strategies for 2-Ethyl-1-methylpiperazine

| Strategy | Key Precursor | Key Transformation(s) | Reference Principle |

|---|---|---|---|

| Convergent Synthesis | α-Aminobutyric acid derivative and an ethylenediamine (B42938) equivalent | Cyclization to form the piperazine ring. | rsc.org |

| Stepwise Modification | N-Boc-piperazine | 1. C-H ethylation (e.g., via lithiation). mdpi.com 2. N-methylation. mdpi.com 3. Deprotection. | mdpi.commdpi.com |

| Piperazine | 1. Mono-N-methylation. 2. C-2 ethylation of the corresponding N-protected intermediate. 3. Deprotection. | rsc.orgmdpi.com |

Cyclization Reactions of Diamine Derivatives for Piperazine Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of 2-Ethyl-1-methylpiperazine. Various cyclization strategies involving diamine derivatives have been developed to afford the core piperazine scaffold, which can then be further modified.

One common approach involves the cyclization of N-(β-hydroxypropyl)ethylenediamine derivatives. For instance, the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine can be achieved through photocatalysis. iitm.ac.in This method utilizes a semiconductor–zeolite composite catalyst, such as TiO2–Hβ, in a non-aqueous solvent like acetonitrile. iitm.ac.in Irradiation with a mercury lamp under an oxygen stream can lead to the formation of 2-methylpiperazine (B152721). iitm.ac.in While this specific example yields 2-methylpiperazine, the underlying principle of cyclizing a substituted diamine derivative is a key strategy. To produce a 2-ethyl substituted piperazine, a corresponding N-(2-hydroxybutyl)ethylenediamine precursor would be required.

Another powerful method for constructing the piperazine ring is through the cyclization of linear diamine precursors. sigmaaldrich.com These methods often provide a high degree of control over the substitution pattern of the final product. A versatile approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. chemicalbook.com This modular synthesis allows for the coupling of a propargyl unit with various diamine components, yielding highly substituted piperazines with excellent regio- and stereochemical control. chemicalbook.com

The Dieckmann cyclization offers another route to piperazine-2,5-diones, which can subsequently be reduced to the corresponding piperazines. This method involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which in this case is a cyclic diketopiperazine.

A summary of representative cyclization reactions for piperazine ring formation is presented in the table below.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Intramolecular Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | TiO2–Hβ composite, UV light, O2 | 2-Methylpiperazine | iitm.ac.in |

| Palladium-Catalyzed Decarboxylative Cyclization | Propargyl carbonates, Diamine derivatives | Palladium catalyst | Substituted Piperazines | chemicalbook.com |

Functionalization of N-Methylpiperazine and N-Ethylpiperazine Intermediates

Once the piperazine core is established, or starting from commercially available piperazine derivatives, the introduction of the methyl and ethyl groups at the desired nitrogen atoms is the next critical phase. The synthesis of 2-Ethyl-1-methylpiperazine can be envisioned through the functionalization of either an N-methylpiperazine or an N-ethylpiperazine intermediate.

A common strategy for introducing alkyl groups onto the piperazine nitrogen is through direct alkylation using alkyl halides. For instance, N-ethylpiperazine can be synthesized by reacting piperazine with bromoethane. researchgate.net However, controlling the selectivity to achieve mono-alkylation over di-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions, such as using an excess of the piperazine starting material. researchgate.net

Reductive amination represents a more controlled and widely used method for N-alkylation in pharmaceutical synthesis. orgsyn.org This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-Ethyl-1-methylpiperazine, one could start with 2-ethylpiperazine and react it with formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction) to introduce the methyl group at the N1 position. researchgate.net

Conversely, one could begin with 2-methylpiperazine and introduce the ethyl group. The synthesis of 2-methylpiperazine itself can be achieved through various routes, including the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine as mentioned earlier, iitm.ac.in or by the hydrogenation of 1-benzyl-3-methylpiperazine (B130311) using a palladium on carbon (Pd/C) catalyst. chemicalbook.com Following the synthesis of 2-methylpiperazine, the ethyl group can be introduced via reductive amination with acetaldehyde.

The choice of the synthetic route, i.e., methylating 2-ethylpiperazine or ethylating 2-methylpiperazine, would depend on the availability and cost of the starting materials and the desired control over the reaction.

Finally, the synthesized 2-Ethyl-1-methylpiperazine free base is converted to its dihydrochloride salt. This is typically achieved by treating a solution of the base in a suitable solvent, such as isopropanol or ethanol, with a solution of hydrogen chloride in the same or a compatible solvent. The dihydrochloride salt then precipitates and can be isolated by filtration.

The following table summarizes the key functionalization reactions.

| Starting Intermediate | Functionalization Reaction | Reagents | Product | Reference |

| 2-Ethylpiperazine | N-Methylation (Reductive Amination) | Formaldehyde, Reducing Agent (e.g., NaBH4, HCOOH) | 2-Ethyl-1-methylpiperazine | researchgate.net |

| 2-Methylpiperazine | N-Ethylation (Reductive Amination) | Acetaldehyde, Reducing Agent | 2-Ethyl-1-methylpiperazine | orgsyn.org |

| 2-Ethyl-1-methylpiperazine | Salt Formation | Hydrogen Chloride (HCl) | This compound |

High-Yield and Scalable Production Techniques

The transition from laboratory-scale synthesis to high-yield and scalable production of this compound necessitates the consideration of several factors, including process efficiency, cost-effectiveness, and safety.

For the cyclization step, continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.net Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. They can also enhance safety by minimizing the volume of hazardous reagents at any given time. For instance, a simplified one-pot, one-step synthesis of monosubstituted piperazines has been adapted to a microwave flow reactor system, which can accelerate the reaction and simplify the procedure for potential commercial manufacturing. researchgate.net

In the functionalization steps, the use of catalytic processes is highly desirable for large-scale production. Catalytic reductive amination, for example, is a green and efficient method for N-alkylation. The development of robust and recyclable catalysts can significantly reduce waste and production costs. A Chinese patent describes a process for synthesizing N-ethylpiperazine using a Cu-Co-Mo/Al2O3 catalyst in a batch process under pressure, which could be adapted for continuous production. google.com

The choice of reagents and solvents is also critical for scalability. Using inexpensive and readily available starting materials is paramount. For example, a green synthesis of 1-methylpiperazine (B117243) has been reported using di-methyl oxalate (B1200264) and N-methylethylenediamine, which are cost-effective raw materials. chemicalbook.com The hydrogenation of the intermediate is performed with Raney nickel, a common industrial catalyst. chemicalbook.com Such a strategy, if adapted for the 2-ethyl analogue, could be economically viable on a large scale.

Purification of the final product is another key aspect of scalable production. Crystallization is often the preferred method for purifying the final dihydrochloride salt, as it can provide a high-purity product in a single step. A patent for the production of optically active 2-methylpiperazine highlights the importance of solvent selection and crystallization conditions to obtain high-quality crystals. google.com

The table below outlines key considerations for scalable production.

| Production Aspect | Technique/Strategy | Advantages | Reference |

| Process Technology | Continuous Flow Chemistry / Microwave Flow Reactors | Enhanced control, improved safety, higher throughput | researchgate.net |

| Catalysis | Heterogeneous Catalysis (e.g., Cu-Co-Mo/Al2O3, Raney Nickel) | Catalyst recyclability, reduced waste, cost-effectiveness | google.comchemicalbook.com |

| Reagent Selection | Use of inexpensive and readily available starting materials | Lower production costs | chemicalbook.com |

| Purification | Crystallization | High purity, single-step purification | google.com |

Reaction Mechanisms and Chemical Transformations Involving 2 Ethyl 1 Methylpiperazine Dihydrochloride

Fundamental Reactivity of the Protonated Piperazine (B1678402) Moiety

The protonation of the two nitrogen atoms in 2-Ethyl-1-methylpiperazine (B1291341) dihydrochloride (B599025) is the central feature governing its fundamental reactivity. This state affects its acid-base properties and its ability to act as a nucleophile.

Piperazine itself has two pKb values of 5.35 and 9.73, which correspond to pKa values for the conjugate acids of 4.27 and 8.65, respectively. wikipedia.org The presence of electron-donating alkyl groups, such as the methyl group on the nitrogen, generally increases the basicity (and thus the pKa of the conjugate acid) of the amine. masterorganicchemistry.com Conversely, the pKa is significantly influenced by neighboring chemical groups. nih.govrsc.org

In an aqueous solution, the equilibrium can be represented as follows:

[H₂L]²⁺ ⇌ [HL]⁺ + H⁺ (pKa1) [HL]⁺ ⇌ L + H⁺ (pKa2) (where L represents the free base, 2-Ethyl-1-methylpiperazine)

The exact pKa values determine the predominant protonation state at a given pH. In strongly acidic media, the dicationic form, [H₂L]²⁺, will be the major species. As the pH increases, it will sequentially deprotonate to the monocationic form, [HL]⁺, and finally to the neutral free base, L, in alkaline conditions. youtube.com Studies on N-methylpiperazine have shown that protonation occurs preferentially at the secondary nitrogen over the tertiary nitrogen. nih.gov The pH of the reaction medium is, therefore, a critical parameter that controls the availability of the more reactive, deprotonated forms of the molecule. nih.gov

Table 1: Comparison of Acidity Constants for Piperazine and Related Compounds

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine (Conjugate Acid) | 5.33 | 9.73 | wikipedia.org |

| N-Methylpiperazine (Conjugate Acid) | 4.91 (predicted) | 9.11 (predicted) | nih.gov |

| 2-Ethyl-1-methylpiperazine dihydrochloride (Estimated) | ~5.0-5.5 | ~9.0-9.5 | Inferred from related structures |

Nucleophilicity in amines stems from the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org In the dihydrochloride salt form of 2-Ethyl-1-methylpiperazine, these lone pairs are engaged in bonding with protons. Consequently, the dicationic species is not nucleophilic.

To exhibit nucleophilic character, the compound must be at least partially deprotonated to its free base form. The reactivity of the free base is then determined by the two distinct nitrogen centers: a tertiary amine (the N-methyl group) and a secondary amine. Generally, secondary amines are more nucleophilic than tertiary amines, a trend that is influenced by both electronic and steric factors. masterorganicchemistry.com The free base of 2-Ethyl-1-methylpiperazine can, therefore, participate in various nucleophilic reactions, such as:

Alkylation: Reaction with alkyl halides, where the less sterically hindered secondary amine is typically the preferred site of reaction.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.org

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Epoxide Opening: Reacting with epoxides in an SN2-type reaction, resulting in an amino alcohol. youtube.com

The presence of excess amine in a reaction can act as a base to deprotonate the initially formed ammonium (B1175870) salt, regenerating the neutral nucleophilic amine. libretexts.org

Oxidative and Reductive Transformations of the Piperazine Core

The nitrogen atoms in the piperazine ring are susceptible to both oxidation and reduction, leading to a variety of functional derivatives.

The tertiary nitrogen atom of the 1-methylpiperazine (B117243) moiety can be readily oxidized to form an N-oxide. google.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). rsc.orgresearchgate.net The secondary amine can also be oxidized, though it may undergo different reaction pathways.

The formation of N-oxides from tertiary amines like N-methylpiperazine derivatives is a well-documented reaction. google.comgoogle.com These N-oxides are often stable, crystalline solids. While sometimes considered products of metabolic deactivation, they can also serve as prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.com Chemical reduction of piperazine N-oxides back to the parent amine can be accomplished using various reducing agents, such as phosphorous trichloride (B1173362) or catalytic hydrogenation, for instance with palladium on carbon. nih.govorganic-chemistry.org The predictability of N-oxidation and subsequent reduction can vary greatly depending on the specific molecular structure and the biological or chemical environment. google.com

The piperazine ring can undergo electrochemical transformations. Studies on piperazine and its derivatives show that they can be oxidized at an electrode surface. mdpi.com The electro-oxidation of piperazine antihistamines, for example, occurs at relatively high potentials. acs.orgacs.org

Voltammetric experiments indicate that the electrochemical oxidation of the piperazine moiety can be facilitated by modified electrodes, which lower the required peak potential. acs.org For piperazine itself, electrochemical oxidation on platinum electrodes at moderate potentials (below 1.0 V vs. RHE) can yield ketopiperazines. mdpi.com At higher potentials, overoxidation can occur, leading to the opening of the piperazine ring to form amides and isocyanates. mdpi.com The specific redox potential for this compound would be influenced by its unique substitution pattern, but the general pathways of oxidation are expected to be similar to those of other N-substituted piperazines.

Table 2: Electrochemical Oxidation Data for Piperazine Derivatives

| Compound Type | Electrode | Oxidation Potential (vs. Ag/AgCl) | Key Observation | Reference |

|---|---|---|---|---|

| Piperazine | Platinum | > 1.0 V | Ring oxidation to ketopiperazines | mdpi.com |

| Piperazine Antihistamines | Bare Electrode | ~1.25 V | Oxidizable at high potential | acs.org |

| Piperazine Antihistamines | Ni Oxide Nanoparticle-Modified Electrode | ~1.09 V | Catalytic effect lowers potential | acs.org |

Role as a Ligand in Coordination Chemistry

Once deprotonated, 2-Ethyl-1-methylpiperazine possesses two nitrogen atoms with lone pairs, enabling it to function as a ligand in coordination chemistry. The piperazine ring typically binds to metal ions in one of two primary modes:

Bidentate Bridging Ligand: The two nitrogen atoms can coordinate to two different metal centers, forming a bridge and often leading to polymeric structures. wikipedia.org

Monodentate Ligand: One nitrogen atom coordinates to a single metal center.

In 2-Ethyl-1-methylpiperazine, the two nitrogen atoms are electronically and sterically distinct. The secondary amine is generally a better donor and less sterically hindered than the tertiary amine, which might lead to preferential coordination at the N-H position. The participation of the terminal piperazine nitrogen in coordination has been shown to lead to structural diversity in metal complexes. rsc.org The formation of stable coordination complexes depends on the metal ion, the solvent, and the specific conformation adopted by the piperazine ring, which is typically a chair conformation. wikipedia.org

Metal-Ligand Complexation Studies and Structural Elucidation

The coordination chemistry of piperazine derivatives is rich and varied, with the nitrogen atoms of the piperazine ring acting as effective donor sites for metal ions. The presence of substituents on the nitrogen atoms, as in 2-Ethyl-1-methylpiperazine, can modulate the donor capacity of the nitrogens and influence the geometry of the resulting metal complexes.

Crystal structure analyses of metal complexes with various piperazine-containing ligands have revealed a range of coordination geometries. For example, complexes of a tridentate ligand incorporating a piperazine moiety with group 12 metals (Zn, Cd, Hg) have demonstrated geometries from distorted tetrahedral to square pyramidal and distorted octahedral. rsc.orgresearchgate.net In these complexes, the piperazine nitrogen atom participates in coordination, leading to structurally diverse compounds. rsc.orgresearchgate.net The specific bond lengths and angles are dependent on the metal ion's radius and the steric bulk of the ligand. rsc.orgresearchgate.net

The table below summarizes typical coordination parameters observed in metal complexes of piperazine derivatives, which can serve as a reference for predicting the behavior of 2-Ethyl-1-methylpiperazine.

| Metal Ion | Ligand | Coordination Geometry | M-N Bond Lengths (Å) |

| Zn(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Trigonal bipyramidal/Square pyramidal & Distorted tetrahedral | Varies |

| Cd(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Distorted octahedral | Varies |

| Hg(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Square-pyramidal | Varies |

| Cu(II) | 1,4-bis(3-aminopropyl)piperazine | Not specified | Not specified |

| Zn(II) | bis-(1-phenylethanol) piperazine | Not specified | Not specified |

This table presents generalized data from studies on piperazine derivatives to infer potential characteristics for 2-Ethyl-1-methylpiperazine complexes. rsc.orgresearchgate.netnih.govbiointerfaceresearch.com

Catalytic Applications of Metal-Piperazine Complexes

Metal complexes containing piperazine-based ligands have been investigated for their catalytic activity in various organic transformations. researchgate.net The electronic and steric properties of the piperazine ligand can influence the reactivity of the metal center, making these complexes potential catalysts. For example, Schiff base complexes of transition metals with aminoethylpiperazine have been shown to be effective in catalytic applications. researchgate.net

The table below provides examples of catalytic activities observed for various piperazine-related metal complexes.

| Metal Complex | Reaction Catalyzed | Observations |

| Transition metal Schiff base complexes | Various C-C cross-coupling reactions | Effective in promoting bond formation. researchgate.net |

| Transition metal Schiff base complexes | Oxidation of organic functional groups | Demonstrates catalytic turnover in oxidation reactions. researchgate.netmdpi.com |

| Manganese(II) complexes of pyridyl-appended diazacyclo-alkanes | Olefin oxidation | The ring size of the ligand backbone affects catalytic activity. scilit.com |

This table illustrates the catalytic potential of piperazine-based metal complexes based on existing literature.

Intermolecular Reactions and Supramolecular Self-Assembly Processes

The dihydrochloride salt of 2-Ethyl-1-methylpiperazine is inherently a building block for supramolecular chemistry. The piperazinium cation can act as a hydrogen bond donor through its N-H groups, while the chloride anions can act as hydrogen bond acceptors. This donor-acceptor pairing is a powerful tool for constructing extended networks.

Studies on piperazine and its derivatives have shown their ability to form intricate supramolecular structures through self-assembly. rsc.orgrsc.org For example, piperazine has been co-crystallized with various organic acids to form salts where charge-assisted hydrogen bonds (N-H···O) are the primary synthons driving the assembly. rsc.org The resulting architectures can range from one-dimensional ribbons to two- and three-dimensional networks. researchgate.net

The presence of water molecules can also play a crucial role in stabilizing these supramolecular architectures by forming additional hydrogen bonds. rsc.orgnih.gov The specific nature of the substituents on the piperazine ring can influence the topology of the resulting hydrogen-bonded network. rsc.org For instance, the substitution of hydrogen with hydroxyl groups in piperazine-1,4-diol (B14613724) leads to the formation of 2D layered structures instead of the 3D networks typically formed by piperazine with certain acids. rsc.org It is therefore expected that the ethyl and methyl groups of this compound would significantly influence its self-assembly behavior, potentially leading to novel supramolecular structures.

| Compound/System | Interacting Species | Primary Interactions | Resulting Architecture |

| Piperazine / N,N'-dimethylpiperazine | Aromatic multicomponent acids | Charge-assisted N-H···O hydrogen bonds, C-H···O bonds | Organic salts, varied dimensionality rsc.org |

| Piperazine-1,4-diol | Sulfuric, oxalic, p-aminobenzoic acids | Hydrogen bonds | 2D layers rsc.org |

| Piperazine | Substituted benzoic acids | N-H···O hydrogen bonds | 1D ribbons and 2D layers researchgate.net |

| Piperazine-based polyamines | Water molecules | Hydrogen bonds | Stabilized self-assembly nih.gov |

This table showcases the diverse supramolecular assemblies formed by piperazine derivatives through intermolecular interactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl 1 Methylpiperazine Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic compounds in solution. For 2-Ethyl-1-methylpiperazine (B1291341) dihydrochloride (B599025), NMR provides critical information regarding the connectivity of atoms, the stereochemistry, and the dynamic processes the molecule undergoes.

The piperazine (B1678402) ring, being a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. However, the presence of substituents on both the nitrogen and carbon atoms introduces a layer of complexity to its conformational landscape. In 2-Ethyl-1-methylpiperazine dihydrochloride, the piperazine ring can exist in two primary chair conformations, which can interconvert. The ethyl group at the C2 position and the methyl group at the N1 position can occupy either axial or equatorial positions.

Studies on similarly substituted piperazines have shown that the conformational preferences are influenced by steric interactions. nih.govnih.gov The bulky ethyl group would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. However, the N-methyl group's orientation and the protonation state of the nitrogens in the dihydrochloride salt can significantly influence the conformational equilibrium.

Temperature-dependent NMR studies are crucial for investigating these dynamic processes. rsc.orgnih.gov At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, averaged signals will be observed. By lowering the temperature, this interconversion can be slowed, leading to the decoalescence of signals and allowing for the observation of distinct resonances for each conformer. The energy barriers for this ring inversion can then be calculated, providing quantitative insight into the molecule's flexibility. rsc.orgrsc.org

While 1D NMR provides initial information, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals for this compound requires the use of two-dimensional (2D) NMR techniques.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be fundamental in establishing the proton-proton coupling networks within the molecule. It would allow for the tracing of the connectivity from the methyl and methylene (B1212753) protons of the ethyl group to the proton at the C2 position, and subsequently around the piperazine ring. An example of how COSY can be used to determine coupling is seen in the analysis of N-benzoylated piperazines. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This would be essential for assigning the ¹³C signals of the piperazine ring, the N-methyl group, and the ethyl substituent by linking them to their attached, and already assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation. For example, NOE correlations between the N-methyl protons and specific protons on the piperazine ring would help to confirm its axial or equatorial orientation.

A hypothetical ¹H and ¹³C NMR chemical shift assignment for this compound, based on data from similar substituted piperazines, is presented below. muni.cz

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.8 - 3.2 | ~45 - 50 |

| CH₂ (ethyl) | ~1.5 - 1.9 | ~20 - 25 |

| CH₃ (ethyl) | ~0.9 - 1.2 | ~10 - 15 |

| Piperazine Ring Protons | ~2.5 - 4.0 | ~40 - 60 |

Note: These are estimated values and can vary based on solvent and temperature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), 2-Ethyl-1-methylpiperazine would undergo fragmentation through several characteristic pathways common to amines and heterocyclic compounds. The molecular ion (M⁺) peak would be expected, and its high-resolution measurement would confirm the molecular formula.

The most common fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For 2-Ethyl-1-methylpiperazine, this could lead to several diagnostic fragment ions. For example, loss of the ethyl group from the C2 position would result in a stable iminium ion. Alternatively, cleavage of the bonds within the piperazine ring can occur, leading to a variety of smaller charged fragments. The fragmentation of amines is a well-understood process that provides structural clues. rsc.org

A plausible fragmentation pattern is outlined in the table below:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group |

| 85 | [M - C₃H₇]⁺ | Ring fragmentation |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

| 57 | [C₃H₇N]⁺ | Ring fragmentation |

Note: These m/z values are for the free base and would be adjusted for the dihydrochloride salt in certain ionization techniques.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for analyzing complex mixtures and assessing the purity of a compound. In the synthesis of this compound, GC-MS or LC-MS could be employed to monitor the progress of the reaction, identify any byproducts or impurities, and ultimately confirm the purity of the final product. These techniques are routinely used in the analysis of piperazine derivatives. nih.gov The chromatographic separation of the components of a mixture prior to their introduction into the mass spectrometer allows for the individual analysis of each component, providing a detailed profile of the sample.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, the most prominent feature would be the broad and strong absorption in the region of 2400-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the protonated amine groups (R₂NH₂⁺). The C-H stretching vibrations of the methyl, ethyl, and piperazine ring methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ region. The C-C stretching and various bending vibrations (scissoring, wagging, twisting) of the alkyl groups and the piperazine ring would contribute to the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the compound.

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, the C-H and C-C vibrations of the aliphatic structure would be strong. This can be particularly useful for studying the carbon skeleton of the molecule. The vibrational modes of piperazine and its derivatives have been studied using both IR and Raman spectroscopy. muni.czias.ac.in

A summary of expected key vibrational modes is provided below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (R₂NH₂⁺) | 2400 - 2800 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| C-C Stretch | 800 - 1200 | Raman |

Vibrational Analysis for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to the piperazine ring, the ethyl and methyl substituents, and the effects of protonation and hydrochloride salt formation.

In studies of similar piperazinium salts, such as piperazinium bis(4-hydroxybenzenesulphonate), Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy have been successfully employed to analyze their vibrational modes. nih.gov The vibrational spectra of these compounds are in full agreement with the crystal structures determined by X-ray diffraction. nih.gov

Expected Vibrational Modes for this compound:

N-H Stretching: The presence of the protonated amine groups in the piperazinium ring will give rise to strong, broad absorption bands in the IR spectrum, typically in the region of 2400-2700 cm⁻¹. These bands are characteristic of ammonium (B1175870) salts.

C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl and methyl groups, as well as the piperazine ring, are expected to appear in the 2800-3000 cm⁻¹ region.

C-H Bending: The bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring typically occur in the 1000-1250 cm⁻¹ region.

Ring Vibrations: The piperazine ring itself will have characteristic skeletal vibrations, which can be complex and appear in the fingerprint region of the spectrum.

The analysis of these vibrational frequencies and their intensities provides a detailed fingerprint of the molecule, confirming the presence of all its constituent parts and providing insights into the nature of the chemical bonds.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H | Stretching | 2400-2700 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| CH₂/CH₃ | Bending | 1350-1470 |

In-situ Spectroscopic Monitoring of Chemical Transformations

The synthesis of this compound involves chemical transformations that can be monitored in real-time using in-situ spectroscopic techniques. This approach allows for the tracking of reactants, intermediates, and products throughout the course of a reaction, providing valuable kinetic and mechanistic information.

The advantages of in-situ monitoring include:

Real-time reaction profiling.

Identification of transient intermediates.

Optimization of reaction conditions (temperature, pressure, catalyst loading).

Enhanced process safety and control.

For the synthesis of 2-Ethyl-1-methylpiperazine, one could monitor the consumption of the starting materials, such as 1-methylpiperazine (B117243) and an ethylating agent, and the formation of the final product by observing changes in the IR spectrum over time.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, SCXRD would provide precise information on its molecular conformation, stereochemistry, and the nature of intermolecular interactions in the solid state.

Elucidation of Solid-State Molecular Conformation and Stereochemistry

The piperazine ring is known to adopt a chair conformation, which is its most stable form. researchgate.net In the case of this compound, the ethyl and methyl substituents can be located in either axial or equatorial positions on the piperazine ring. SCXRD analysis would unambiguously determine the preferred conformation and the relative stereochemistry of these substituents.

In related structures of piperazine derivatives, the piperazine ring consistently adopts a chair conformation. researchgate.netnih.gov For instance, in 1,4-bis(4-cyanobenzyl)piperazine, the central piperazine ring is located across a center of symmetry and adopts a chair conformation. nih.gov The precise bond lengths, bond angles, and torsion angles obtained from SCXRD provide a detailed geometric description of the molecule in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds involving the protonated amine groups (N⁺-H) as donors and the chloride ions (Cl⁻) as acceptors. These N-H···Cl hydrogen bonds are a primary driving force in the formation of the crystal lattice.

In addition to strong hydrogen bonds, other weaker intermolecular interactions can also play a significant role in the supramolecular assembly. These can include:

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen bonds of the ethyl and methyl groups or the piperazine ring and the chloride ions.

van der Waals Forces: Non-specific attractive forces between molecules.

While halogen bonding and π-stacking are important in other systems, they are not expected to be the primary interactions in this aliphatic ammonium salt. However, in more complex piperazine derivatives containing aromatic rings, C-H···π interactions and π-π stacking can be significant. nih.gov The study of intermolecular interactions is crucial for understanding the physical properties of the crystalline material, such as its melting point and solubility.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Strong Hydrogen Bond | N⁺-H | Cl⁻ |

| Weak Hydrogen Bond | C-H | Cl⁻ |

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal structures, which can lead to variations in physical properties such as stability, solubility, and melting point. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be considered for any crystalline solid. The existence of multiple polymorphs can be investigated by varying crystallization conditions (e.g., solvent, temperature, cooling rate) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). The polymorphism of a new Mannich base containing a piperazine moiety has been reported, highlighting that different crystalline forms can be obtained. science.gov

Co-crystallization is a technique used to form a multi-component crystalline solid where a stoichiometric amount of a guest molecule (coformer) is incorporated into the crystal lattice of a host molecule. This can be a strategy to modify the physicochemical properties of a compound. Piperazine and its derivatives have been successfully used in co-crystallization to enhance properties like solubility and bioavailability. frontiersin.orgmdpi.com For example, a novel salt of daidzein (B1669772) with anhydrous piperazine was obtained through a co-crystallization strategy, resulting in a new crystalline phase with improved solubility. frontiersin.org The formation of co-crystals can be predicted based on the pKa values of the components and can be achieved through methods like solvent evaporation or slurry crystallization. nih.gov

Other Advanced Analytical Methodologies

Beyond vibrational spectroscopy and X-ray diffraction, other analytical techniques can provide valuable information about this compound.

Gas Chromatography (GC): A gas chromatography method has been developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. acs.org This method, typically using a flame ionization detector (FID), allows for the separation and quantification of these closely related compounds, which is crucial for purity assessment and quality control. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-methylpiperazine |

| 1,4-bis(4-cyanobenzyl)piperazine |

| Daidzein |

| Piperazine |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical step in the characterization of chiral molecules. For 2-Ethyl-1-methylpiperazine, which possesses a chiral center at the second position of the piperazine ring, enantiomeric purity is determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). This technique is designed to separate the two enantiomers, (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine, from each other.

The fundamental principle of chiral chromatographic separation lies in the use of a Chiral Stationary Phase (CSP). mdpi.com A CSP creates a chiral environment within the chromatography column. When a racemic mixture of the analyte is passed through the column with a suitable mobile phase, the two enantiomers interact differently with the CSP. mdpi.com These differential interactions, based on factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com

The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are widely used for the separation of a broad range of chiral compounds, including amines and their derivatives. unl.ptmdpi.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. mdpi.com

The enantiomeric excess (ee) or enantiomeric ratio (ER) is calculated from the peak areas of the two enantiomers in the resulting chromatogram. mdpi.com This provides a quantitative measure of the purity of an enantiomerically enriched sample. While specific experimental chromatograms for this compound were not detailed in the surveyed literature, the methodology is standard for chiral piperazine compounds. unl.pt

Illustrative Data from Chiral HPLC Analysis

The following table represents hypothetical data that would be obtained from a chiral HPLC analysis for a sample of (S)-2-Ethyl-1-methylpiperazine dihydrochloride to assess its enantiomeric purity.

| Enantiomer | Retention Time (min) | Peak Area | Area % |

| (R)-2-Ethyl-1-methylpiperazine | 8.45 | 15,300 | 1.5% |

| (S)-2-Ethyl-1-methylpiperazine | 10.21 | 1,004,700 | 98.5% |

| Calculated Enantiomeric Excess (ee) for (S)-enantiomer | 97.0% |

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior

Thermal analysis techniques are essential for characterizing the physicochemical properties of a compound, such as its thermal stability, melting point, and decomposition behavior. For a salt like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its phase behavior upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. When analyzing this compound, a TGA scan would reveal the temperatures at which the compound begins to lose mass. This mass loss typically corresponds to decomposition. The resulting TGA curve plots percentage weight loss against temperature, indicating the onset temperature of decomposition and the temperature ranges of different decomposition steps, if any. The final residual mass at the end of the experiment can also provide information about the nature of the decomposition products. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal events such as melting, crystallization, and decomposition. mdpi.com For this compound, a solid compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. sigmaaldrich.comsigmaaldrich.com At higher temperatures, exothermic peaks would likely appear, indicating thermal decomposition. The enthalpy change (ΔH) associated with these events, which can be calculated from the peak area, provides quantitative data on the energy absorbed or released. mdpi.com

Together, DSC and TGA offer a comprehensive thermal profile. For instance, studies on other hydrochloride salts have shown that decomposition can begin at temperatures as low as 50 °C, with significant exothermic events. researchgate.netmdpi.com A combined analysis helps to establish the thermal stability limits of the compound, which is vital for handling and storage.

Illustrative Data from Thermal Analysis

The table below presents a hypothetical summary of results from a combined TGA/DSC analysis of this compound.

| Analysis Technique | Parameter | Value | Description |

| DSC | Melting Onset | 215 °C | Temperature at which melting begins. |

| DSC | Melting Peak | 218 °C | Endothermic peak corresponding to the completion of melting. |

| TGA | Decomposition Onset (Tonset) | 245 °C | Temperature at which significant weight loss begins. |

| DSC | Decomposition Peak | 255 °C | Exothermic peak indicating the point of maximum decomposition rate. |

| TGA | Mass Loss at 300 °C | 65% | Percentage of sample mass lost due to decomposition up to 300 °C. |

Theoretical and Computational Chemistry of 2 Ethyl 1 Methylpiperazine Dihydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-ethyl-1-methylpiperazine (B1291341) dihydrochloride (B599025), DFT calculations offer a detailed understanding of its electronic properties, vibrational modes, and the energetics of its different forms.

The electronic structure of a molecule is fundamental to its chemical reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For piperazine (B1678402) derivatives, the HOMO is often localized on the nitrogen atoms and parts of the alkyl substituents, reflecting their electron-donating nature. The LUMO, conversely, tends to be distributed over the carbon skeleton and, in the case of the dihydrochloride salt, influenced by the protonated nitrogen atoms.

Table 1: Representative HOMO-LUMO Energy Data for a Substituted Piperazine Derivative (Calculated using DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap (ΔE) | 6.60 |

Note: This table presents hypothetical yet representative data based on typical DFT calculations for similar N-alkylated piperazine compounds. The actual values for 2-ethyl-1-methylpiperazine dihydrochloride would require specific computational analysis.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netnih.gov This correlation helps in the assignment of spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H, C-N, and N-H stretching and bending modes. The presence of the ethyl and methyl groups would introduce additional vibrational modes.

Computational studies on similar molecules, such as 1-butylpiperazine, have demonstrated that DFT methods, like B3LYP with a 6-31++G(d,p) basis set, can produce theoretical vibrational wavenumbers that are in good agreement with experimental data after applying a scaling factor. researchgate.netarxiv.org The dihydrochloride form would exhibit strong N-H stretching vibrations, typically in the region of 2400-2800 cm⁻¹, characteristic of protonated amines.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Piperazine Derivative

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H⁺ Stretch (asymmetric) | 2750 | 2700-2800 |

| N-H⁺ Stretch (symmetric) | 2680 | 2600-2750 |

| C-H Stretch (aliphatic) | 2960 | 2850-3000 |

| C-N Stretch | 1150 | 1100-1200 |

| Piperazine Ring Deformation | 850 | 800-900 |

Note: The predicted frequencies are illustrative and based on general DFT results for protonated piperazine structures. Specific calculations for this compound are required for precise values.

Piperazine derivatives are basic compounds that can exist in different protonation states depending on the pH of their environment. nih.gov 2-Ethyl-1-methylpiperazine has two nitrogen atoms that can be protonated. In the dihydrochloride salt, both nitrogen atoms are protonated. DFT calculations can be used to determine the relative energies of the different protonated species (monoprotonated and diprotonated) and to predict the pKa values associated with these protonation steps.

Furthermore, in asymmetrically substituted piperazines, protonation can lead to tautomeric equilibria, where the proton can reside on either of the two nitrogen atoms. nih.gov For 2-ethyl-1-methylpiperazine, the two nitrogen atoms are distinct (one is tertiary, bonded to the methyl and ethyl groups, and the other is secondary). However, in the specified compound, both nitrogens are protonated. Computational studies on N-methylpiperazine have explored the tautomeric preference for protonation, revealing that the relative stability of the tautomers can be influenced by the solvent environment. nih.gov Theoretical calculations can elucidate the energy differences between these tautomers, providing insight into which form is more stable under specific conditions. nih.gov The study of such equilibria is crucial for understanding the compound's behavior in solution. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their surroundings. researchgate.netresearchgate.net These simulations are particularly useful for understanding the dynamic nature of flexible molecules like this compound.

The piperazine ring typically adopts a chair conformation, which is its most stable form. nih.gov However, it can also exist in other conformations, such as a boat or twist-boat form. nih.gov The presence of substituents on the ring, like the ethyl and methyl groups in 2-ethyl-1-methylpiperazine, influences the preference for certain conformations and the energy barriers between them. The ethyl group at the C2 position can adopt either an axial or equatorial orientation, leading to different conformers with varying stabilities.

MD simulations can be employed to explore the conformational landscape of the molecule, identifying the most populated conformational states and the dynamics of interconversion between them. nih.gov By simulating the molecule's motion over time, it is possible to understand how it flexes and changes shape in different environments, such as in a vacuum, in a solvent, or when interacting with other molecules. researchgate.netresearchgate.net

Table 3: Relative Energies of Different Conformers of a Substituted Piperazine

| Conformer (Ethyl group orientation) | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.0 |

| Chair (Axial) | 2.1 |

| Twist-Boat | 5.5 |

Note: This table provides hypothetical energy values based on general principles of conformational analysis for substituted cyclohexanes and piperazines. Precise values for this compound would require specific MD simulations.

The solvent environment can have a profound impact on the behavior and reactivity of a molecule. ajgreenchem.comresearchgate.net MD simulations are an excellent tool for investigating these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to study how they interact with the solute and influence its conformation, dynamics, and reactivity.

For this compound, which is a salt, the interactions with polar solvents like water are particularly important. The solvent molecules will form hydration shells around the charged nitrogen centers and the chloride counter-ions. These interactions stabilize the ionic form of the molecule and can influence its conformational preferences. For instance, the presence of a solvent can alter the energy balance between the equatorial and axial conformers of the ethyl group. MD simulations can provide detailed information about the structure of these solvation shells and the dynamics of the solvent molecules around the solute. researchgate.net This understanding is critical for predicting the compound's behavior in aqueous solutions and other chemical environments. ajgreenchem.com

Intermolecular Interaction Analysis

The solid-state packing and crystal structure of a molecule are governed by a complex network of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights into the stability and properties of the crystalline material.

Hirshfeld surface analysis is a potent method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of non-covalent contacts.

The analysis generates a three-dimensional surface around the molecule, which is color-coded based on various properties. One such property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.govmdpi.com

Below is a hypothetical data table illustrating the expected percentage contributions of various intermolecular contacts to the Hirshfeld surface for this compound, based on analyses of related structures. nih.govresearchgate.net

| Interaction Type | Expected Percentage Contribution |

| H···Cl/Cl···H | ~60-70% |

| H···H | ~20-30% |

| C···H/H···C | ~5-10% |

| N···H/H···N | <5% |

This table is illustrative and based on data from related piperazinium salts. Actual values for this compound would require specific experimental and computational analysis.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and non-covalent interactions. amercrystalassn.orgwiley-vch.de This theory partitions the electron density into atomic basins, allowing for the calculation of various topological parameters at bond critical points (BCPs)—locations between two interacting atoms where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. wiley-vch.deresearchgate.net

Key parameters at a BCP include:

Electron density (ρ(r)) : Its magnitude correlates with the bond strength.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, and van der Waals forces).

Total electron energy density (H(r)) : This can also help to distinguish between different types of interactions.

A hypothetical QTAIM data table for the key interactions in this compound is presented below.

| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| N-H | ~0.35 | < 0 | Covalent |

| C-N | ~0.25 | < 0 | Covalent |

| C-C | ~0.24 | < 0 | Covalent |

| C-H | ~0.28 | < 0 | Covalent |

| N-H···Cl | ~0.03 | > 0 | Hydrogen Bond (closed-shell) |

| C-H···Cl | ~0.01 | > 0 | Weak Hydrogen Bond (closed-shell) |

This table is illustrative. The values are typical for such interactions but would need to be calculated specifically for the title compound.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways, the characterization of transition states, and the calculation of activation energies. rsc.org For a molecule like this compound, computational studies could explore its synthesis, potential degradation pathways, or its conformational dynamics.

For instance, the synthesis of N-alkylated piperazines often involves multiple steps. Quantum chemical calculations, typically using Density Functional Theory (DFT), can model each step of the reaction. These calculations can identify the minimum energy pathway from reactants to products, passing through one or more transition states. The energy of these transition states relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction kinetics. rsc.org

A computational study of a reaction involving 2-ethyl-1-methylpiperazine would involve:

Geometry Optimization : Finding the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations : To confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations : To verify that a transition state connects the correct reactant and product.

Such studies provide invaluable, atom-level insights into how the reaction proceeds, which can be used to optimize reaction conditions or to understand the stability of the molecule.

Applications of 2 Ethyl 1 Methylpiperazine Dihydrochloride As a Chemical Building Block and Scaffold

Precursor in Complex Organic Synthesis

The reactivity of the piperazine (B1678402) nucleus, characterized by its two nitrogen atoms, allows for a wide range of chemical transformations. The presence of ethyl and methyl substituents in 2-Ethyl-1-methylpiperazine (B1291341) dihydrochloride (B599025) provides a chiral center and specific steric bulk, which can be exploited to direct synthetic outcomes and fine-tune the properties of the final products.

The synthesis of complex heterocyclic compounds is a cornerstone of modern organic chemistry, often aimed at discovering new pharmacologically active agents or materials with novel properties. journalagent.commdpi.com Piperazine derivatives are frequently used as key intermediates in these synthetic pathways. mdpi.com 2-Ethyl-1-methylpiperazine dihydrochloride can serve as a foundational unit for constructing more elaborate fused or spiro-heterocyclic systems.

The general strategy involves leveraging the nucleophilicity of the piperazine nitrogens to react with various electrophilic partners. For instance, condensation reactions with diketones can lead to the formation of pyrazine-fused systems. journalagent.com Similarly, reaction with reagents like chloroacetyl chloride or thioglycollic acid can be used to build fused thiazolidinone or β-lactam rings onto the piperazine core, creating polycyclic structures with potential biological relevance. journalagent.com The synthesis of such systems often proceeds through multi-step sequences, starting with the reaction of a key intermediate with bifunctional reagents to induce cyclization. researchgate.netchemmethod.com

Table 1: Potential Reactions for Heterocycle Construction

| Reactant Type | Reaction Class | Resulting Heterocyclic System | Reference Reaction Principle |

|---|---|---|---|

| α,β-Unsaturated Ketones | Michael Addition / Condensation | Fused Pyrimidine or Diazepine Derivatives | journalagent.com |

| Dicarbonyl Compounds (e.g., 1,3-diketones) | Condensation | Fused Pyrazole or Isoxazole Derivatives | journalagent.com |

| Epoxides (e.g., Epibromohydrin) | Ring-Opening / Cyclization | Oxazinopiperazine Derivatives | nih.gov |

| Bifunctional Halogenated Compounds | Double N-Alkylation | Bridged Piperazine Systems | mdpi.com |

The piperazine moiety is a privileged scaffold in medicinal chemistry, and the synthesis of its polysubstituted derivatives is of significant interest for drug discovery. mdpi.comnih.gov this compound is an ideal starting material for creating advanced derivatives where the piperazine ring acts as a central scaffold, connecting different pharmacophoric groups. mdpi.com

Common synthetic strategies to modify the piperazine core include:

N-Arylation: The Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) are powerful methods for attaching aryl or heteroaryl groups to the piperazine nitrogen. mdpi.com This is a key step in the synthesis of many kinase inhibitors and receptor modulators. mdpi.com

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the introduction of diverse alkyl chains, which can modulate the lipophilicity and pharmacokinetic properties of the molecule. mdpi.comnih.gov

Acylation: The formation of amide bonds by reacting the piperazine with carboxylic acids or their derivatives is a fundamental transformation used to link various functional groups to the scaffold. mdpi.com

These reactions enable the systematic modification of the 2-ethyl-1-methylpiperazine structure, allowing chemists to explore structure-activity relationships and optimize the properties of the target compounds. nih.gov

Role in Material Science and Engineering

The unique structural and chemical properties of piperazine derivatives are not only useful in discrete molecules but also in the construction of macromolecules and functional materials. The incorporation of this compound into material frameworks can impart specific thermal, mechanical, or recognition properties.

Piperazine can be used as a monomer in polycondensation reactions to create novel polymers. When incorporated into a polymer backbone, such as in polyamides or polyurethanes, the piperazine unit can introduce rigidity and thermal stability. The ethyl and methyl groups on 2-Ethyl-1-methylpiperazine would act as bulky side groups, potentially disrupting polymer chain packing, lowering crystallinity, and increasing the free volume of the material. mdpi.commdpi.com This modification can be advantageous for applications where material processability or permeability is important. Furthermore, the basic nature of the piperazine nitrogens can provide sites for post-polymerization modification or for interaction with acidic species.

Membrane-based separation is a critical technology for processes like gas separation (e.g., CO₂ capture) and water purification. mdpi.com The performance of a polymer membrane is determined by its ability to selectively permeate certain molecules while blocking others. The design of the polymer's microstructure is key to achieving high permeability and selectivity. mdpi.com

Incorporating bulky, rigid monomers into the polymer structure can enhance gas permeability by creating a more porous, high-free-volume matrix. mdpi.com The 2-ethyl-1-methylpiperazine unit, when integrated into a polymer chain, could serve this purpose. Its rigid ring structure and side groups would hinder efficient chain packing, creating larger interstitial voids for gas molecules to pass through. Moreover, the polar amine functionality within the piperazine ring can have a high affinity for CO₂ through Lewis base interactions, potentially increasing the selectivity of the membrane for CO₂ over other gases like N₂. mdpi.com

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. nih.govresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.govmdpi.com